molecular formula C7H5ClN2 B8794009 2-chloro-1H-pyrrolo[2,3-b]pyridine

2-chloro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8794009
M. Wt: 152.58 g/mol
InChI Key: KEMUQUQKRSBQIV-UHFFFAOYSA-N
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Description

2-Chloro-1H-pyrrolo[2,3-b]pyridine (CAS: 1227268-62-3) is a nitrogen-containing heterocyclic compound characterized by a pyrrolopyridine scaffold with a chlorine substituent at the 2-position. Also referred to as 5-chloro-7-azaindole (CAS: 866546-07-8), it serves as a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors targeting fibroblast growth factor receptors (FGFR) . Its synthesis often involves halogenation or cross-coupling reactions, such as Fe-catalyzed Kumada couplings or Suzuki-Miyaura reactions, enabling the introduction of diverse substituents . The compound’s fused bicyclic structure and electron-deficient nature make it a versatile scaffold for drug discovery.

Properties

Molecular Formula

C7H5ClN2

Molecular Weight

152.58 g/mol

IUPAC Name

2-chloro-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H5ClN2/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H,(H,9,10)

InChI Key

KEMUQUQKRSBQIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=C2)Cl)N=C1

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Pyrrolo[2,3-b]pyridine Scaffold

The biological and physicochemical properties of pyrrolo[2,3-b]pyridines are highly dependent on substituent position and electronic effects. Key analogs include:

Compound Substituent(s) Position(s) Solubility Synthetic Method Biological Activity References
2-Chloro-1H-pyrrolo[2,3-b]pyridine Cl 2 Moderate (logP ~2.3) Halogenation or cross-coupling FGFR inhibition, kinase targeting
5-Chloro-1H-pyrrolo[2,3-b]pyridine Cl 5 Low (logP ~2.7) Direct chlorination Intermediate for anticancer agents
5-Fluoro-1H-pyrrolo[2,3-b]pyridine F 5 Improved vs. Cl Fluorination Enhanced metabolic stability
4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine Cl, I 4, 5 Very low Sequential halogenation Radioligand precursors
3-Nitro-5-aryl-pyrrolo[2,3-b]pyridine NO2, aryl 3, 5 Variable Suzuki coupling, nitro reduction Anticancer, adenosine receptor ligands
1-Methyl-1H-pyrrolo[2,3-b]pyridine CH3 1 (N-protected) High Methylation with NaH/MeI Solubility-enhanced analogs

Key Observations :

  • Positional Effects : The 2-chloro derivative exhibits optimal solubility and kinase inhibitory activity compared to 5-chloro analogs, which are more lipophilic .
  • Halogen Type : Fluorine at the 5-position improves aqueous solubility and metabolic stability relative to chlorine, a critical factor in pharmacokinetics .
  • N-Substitution : Methylation at the 1-position (N-protection) significantly enhances solubility, enabling formulation without cyclodextrin-based solubilizers .

Comparison with Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines, sulfur-containing analogs, differ markedly in properties:

Property This compound Thieno[2,3-b]pyridine
Solubility Moderate (N-heterocycle) Very low (logP >3.5)
Synthetic Flexibility High (cross-coupling compatible) Limited by S-atom
Biological Activity Kinase inhibition (FGFR, SGK-1) Anticancer, antiviral
Key Challenges Requires N-protection for stability Poor bioavailability

Notable Findings:

  • Solubility: Thieno[2,3-b]pyridines suffer from poor aqueous solubility, often requiring solubilizing agents like HP-β-CD for in vivo studies. In contrast, pyrrolo analogs exhibit better solubility due to nitrogen’s hydrogen-bonding capacity .
  • Synthetic Routes: Thieno derivatives rely on α-halo carbonyl compounds for cyclization, whereas pyrrolo scaffolds are synthesized via cross-coupling or halogenation .

Functionalized Derivatives and Solubility Strategies

To address solubility limitations, derivatives of this compound have been modified with solubilizing groups (e.g., morpholine) or formulated with polymers . For example:

  • Morpholine Derivative (3) : Attaching morpholine at R2 improves solubility by ~10-fold compared to the parent compound .
  • Sulfonyl-Protected Analogs : Compounds like 1-(benzenesulfonyl)-2-chloro-1H-pyrrolo[2,3-b]pyridine enhance stability for further functionalization .

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